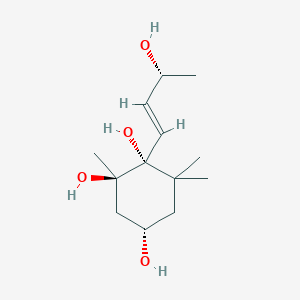
Megastigm-7-ene-3,5,6,9-tetraol
Descripción general
Descripción
Megastigm-7-ene-3,5,6,9-tetraol, also known as Megastigma-7-en-3,5,6,9-tetraol, is a diterpenoid analogue . It is found in the aerial parts of Isodon melissoides and Vigna luteola .
Molecular Structure Analysis
The molecular formula of Megastigm-7-ene-3,5,6,9-tetraol is C13H24O4 . The IUPAC name is (1R,2R,4S)-1-[(E,3R)-3-Hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol .Physical And Chemical Properties Analysis
The molecular weight of Megastigm-7-ene-3,5,6,9-tetraol is 244.33 g/mol . It has 4 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 80.9 Ų . The complexity of the molecule is 313 .Aplicaciones Científicas De Investigación
1. Antioxidant Properties: “Megastigm-7-ene-3,5,6,9-tetraol” is noted for its outstanding antioxidant properties . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
2. Cancer Research: This compound aids in studying a multitude of ailments such as cancer . It could potentially be used in the development of new therapeutic strategies for cancer treatment.
3. Cardiovascular Disorders: “Megastigm-7-ene-3,5,6,9-tetraol” could potentially be used in the research of cardiovascular disorders . Cardiovascular disorders are conditions that involve narrowed or blocked blood vessels that can lead to a heart attack, chest pain (angina), or stroke.
4. Neurodegenerative Conditions: This compound could potentially be used in the research of neurodegenerative conditions . Neurodegenerative diseases are a heterogeneous group of disorders characterized by the progressive degeneration of the structure and function of the nervous system.
1. Antimicrobial Properties: “Megastigm-7-ene-3,5,6,9-tetraol” could potentially have antimicrobial properties . Antimicrobial substances offer a defense against a variety of microorganisms, including bacteria and fungi.
2. Antiviral Research: This compound could potentially be used in antiviral research . Antiviral substances inhibit the development of specific viruses.
3. Metabolic Disorders: “Megastigm-7-ene-3,5,6,9-tetraol” could potentially be used in the research of metabolic disorders . Metabolic disorders occur when abnormal chemical reactions in the body disrupt the process of metabolism.
4. Respiratory Disorders: This compound could potentially be used in the research of respiratory disorders . Respiratory disorders are diseases that affect the air passages, including the nasal passages, the bronchi, and the lungs.
Propiedades
IUPAC Name |
(1R,2R,4S)-1-[(E,3R)-3-hydroxybut-1-enyl]-2,6,6-trimethylcyclohexane-1,2,4-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-9(14)5-6-13(17)11(2,3)7-10(15)8-12(13,4)16/h5-6,9-10,14-17H,7-8H2,1-4H3/b6-5+/t9-,10+,12-,13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTCKPFXFWVNGLG-HCSJXBKUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1(C(CC(CC1(C)O)O)(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@@]1([C@](C[C@H](CC1(C)C)O)(C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Megastigm-7-ene-3,5,6,9-tetraol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



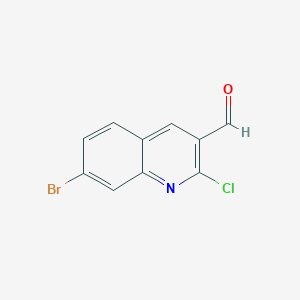
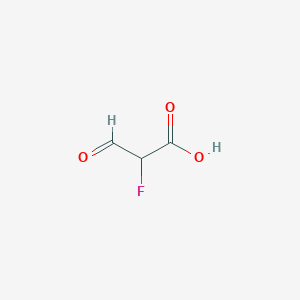
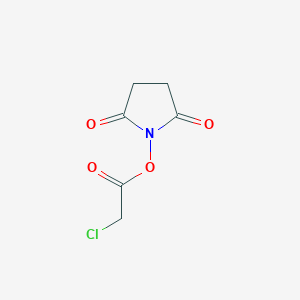
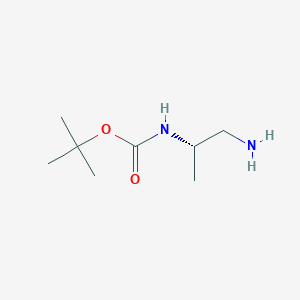
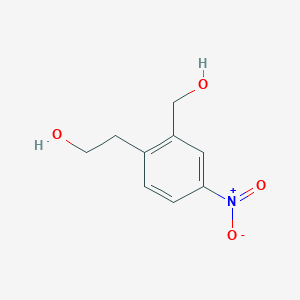
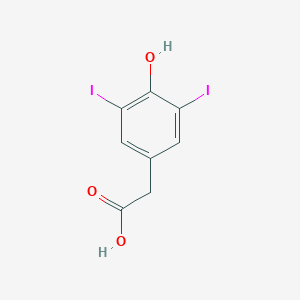
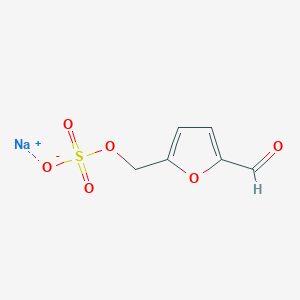
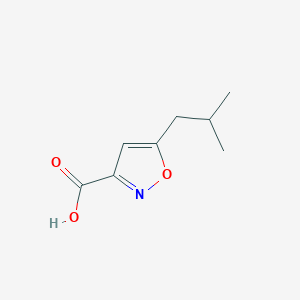
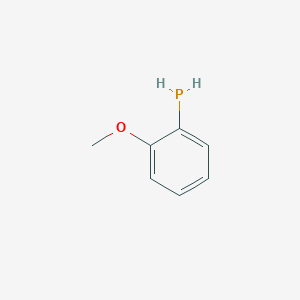
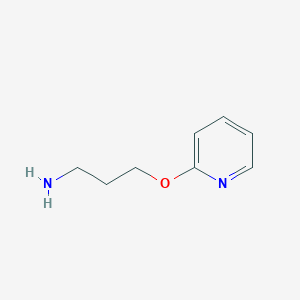
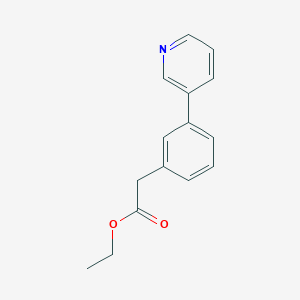
![Ethyl [4-(Benzyloxy)phenoxy]acetate](/img/structure/B139750.png)
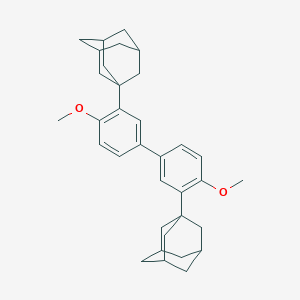
![5-Amino-2-[2-(methylamino)ethoxy]benzoic acid](/img/structure/B139756.png)